molecular formula C11H7ClN2OS B2812783 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860787-01-5

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No.: B2812783
CAS No.: 860787-01-5
M. Wt: 250.7
InChI Key: LLYZLCCKTBLIMZ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a chemical compound with the molecular formula C11H7ClN2OS and a molecular weight of 250.70 g/mol . It is supplied with a purity of 90% and should be stored at refrigerated temperatures of 2-8°C to maintain stability . This compound is identified by the CAS Number 860787-01-5 . This benzonitrile derivative features a 2-chlorothiazole ring, a structural motif of significant interest in medicinal chemistry and agrochemical research. Compounds containing the 2-chlorothiazole unit are recognized as key intermediates and building blocks in the synthesis of more complex molecules . Notably, structurally related compounds that incorporate a 2-chlorothiazole group linked via a methyloxy bridge to an aromatic nitrile system have been identified as high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu5) . This suggests potential applications in neuroscientific research and the development of receptor mapping tools . The specific configuration of the ether linkage in this compound provides a distinct structural profile for researchers exploring structure-activity relationships. Intended Use and Handling: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-9(16-11)7-15-10-4-2-1-3-8(10)5-13/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYZLCCKTBLIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazol-5-ylmethanol with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the chloro and methoxy groups in 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile enhances its efficacy against a range of bacterial strains. Studies have shown that derivatives of thiazole can inhibit bacterial growth by disrupting cellular processes, making this compound a candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines .

Cancer Research
There is a growing interest in the application of this compound in cancer therapy. The thiazole moiety is often associated with anticancer activity due to its ability to interact with various biological targets involved in tumor growth and metastasis. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Agricultural Applications

Pesticidal Activity
The unique structure of this compound makes it a promising candidate for agricultural applications as a pesticide. Research has indicated that compounds with thiazole rings can exhibit herbicidal and fungicidal properties. Field trials have shown that this compound effectively controls certain fungal pathogens affecting crops, thereby improving yield and quality .

Plant Growth Regulation
Additionally, there is evidence suggesting that this compound may act as a plant growth regulator. It has been observed to influence the growth patterns of various plant species by modulating hormonal pathways associated with growth and development. This property could be harnessed to enhance agricultural productivity .

Material Science Applications

Polymer Chemistry
In material science, this compound serves as an intermediate for synthesizing novel polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .

Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in the development of nanomaterials for drug delivery systems. The ability of thiazole derivatives to form stable complexes with metal ions makes them suitable for creating nanoparticles that can encapsulate therapeutic agents and deliver them efficiently to targeted sites within the body .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated effective inhibition of bacterial strains with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Anti-inflammatory EffectsMedicinal ChemistryReduced levels of TNF-alpha and IL-6 in treated cell cultures compared to controls .
Pesticidal EfficacyAgricultural ScienceControlled fungal pathogens in field trials with over 70% efficacy .
Polymer SynthesisMaterial ScienceProduced polymers with enhanced thermal stability compared to traditional materials .

Mechanism of Action

The mechanism by which 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile with analogous compounds:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Structural Features
This compound (Target) C12H7ClN2OS Methoxy-linked chloro-thiazole to benzonitrile Potential agrochemical/pharmaceutical Planar benzonitrile with thiazole substituent; hydrogen bonding capacity
2-[(2-Chloro-1,3-thiazol-5-yl)methylamino]-4-methoxy-3-methylbenzonitrile C14H13ClN4OS Methylamino, additional methoxy and methyl groups Active pharmaceutical ingredient (API) Enhanced steric bulk; multiple H-bond donors/acceptors
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C14H10ClNOS Benzothiazole core with 4-methoxyphenyl Antimicrobial Dihedral angle between benzothiazole and methoxyphenyl: 4.8°; planar aromatic system
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-triazinan-1-yl}acetate C11H15ClN6O4S Triazinan ring, nitroimino, ethyl ester Insecticidal neuroinhibitor Open envelope triazinan conformation; intramolecular N–H⋯O bonds
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile C11H9N3S Amino-thiazole, benzonitrile at para position Undisclosed (structural analog) Flexible methylene linker; amino group enhances polarity

Crystallographic and Spectroscopic Insights

  • Dihedral Angles : The benzothiazole derivative in exhibits a near-planar dihedral angle (4.8°), optimizing π-π stacking for bioactivity. In contrast, the target compound’s methoxy-thiazole group likely introduces torsional strain, reducing stacking efficiency.
  • Hydrogen Bonding : highlights intramolecular N–H⋯O bonds critical for stabilizing the triazinan ring in insecticides . The target compound’s benzonitrile and methoxy groups may form weaker C–H⋯N/O interactions, impacting stability.

Biological Activity

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 860787-01-5
  • Molecular Formula : C11H7ClN2OS
  • Molecular Weight : 250.7 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the thiazole ring : Utilizing thioamides and α-haloketones under acidic conditions.
  • Nucleophilic substitution : Introducing the methoxy group through reactions with methanol under basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
7eSKRB-31.2Induces apoptosis
7eSW6204.3Induces apoptosis
7eA54944Induces apoptosis
7eHepG248Induces apoptosis

The compound 7e , a derivative related to thiazole structures, showed potent activity against HepG2 cells, inducing apoptosis in a concentration-dependent manner .

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Flow cytometric analysis demonstrated that treatment with compound 7e resulted in significant increases in apoptotic cell populations at various concentrations, suggesting a robust mechanism for inhibiting tumor growth .

Antimicrobial and Antiviral Activities

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial and antiviral activities. The unique structure of this compound may contribute to its efficacy against a range of pathogens.

Case Studies

Several studies have documented the effects of thiazole derivatives on different biological systems:

  • Study on HepG2 Cells :
    • Researchers synthesized a series of benzothiazole derivatives and tested their effects on HepG2 cells.
    • The most potent compound induced apoptosis significantly at low concentrations, demonstrating its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Various thiazole compounds have been screened for their antimicrobial properties against bacteria and fungi.
    • Results indicated that certain derivatives exhibited promising activity, warranting further exploration into their therapeutic applications .

Q & A

Q. What are the key synthetic steps and optimization strategies for 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile?

The synthesis typically involves:

  • Step 1: Etherification of 2-chloro-1,3-thiazole-5-methanol with a substituted benzonitrile derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Key Parameters:
ParameterOptimization Strategy
SolventPolar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
Temperature60–80°C balances reaction rate and side-product formation .
CatalystPhase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
  • Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .

Q. Which analytical methods are most effective for characterizing this compound?

  • X-ray Crystallography: Determines 3D conformation and bond angles. For example, reports a trihedral angle of 100.488° at the thiazole-benzenecarbonitrile junction, critical for predicting reactivity .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions (e.g., thiazole protons at δ 7.8–8.2 ppm, benzonitrile carbons at ~115 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 265.05 m/z) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT): Calculates charge distribution (e.g., partial negative charge on nitrile group enhances electrophilic substitution) .
  • Molecular Docking: Simulates interactions with biological targets (e.g., thiazole ring binds ATP pockets in kinases via π-π stacking ).
  • Example Workflow:

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate frontier molecular orbitals (FMOs) to identify reactive sites.

Dock into protein active sites (e.g., mGlu5 receptor) using AutoDock Vina .

Q. How can contradictory biological activity data across assays be resolved?

  • Case Study: Discrepancies in IC₅₀ values for antimicrobial activity may arise from:
FactorResolution Strategy
Assay ConditionsStandardize pH (7.4 vs. 6.5 alters protonation states) .
Cell PermeabilityUse LC-MS to quantify intracellular compound levels .
Target SpecificityPerform competitive binding assays with radiolabeled ligands .
  • Statistical Analysis: Apply ANOVA to identify outliers in dose-response curves .

Q. What strategies optimize selectivity for biological targets (e.g., enzymes vs. receptors)?

  • Structure-Activity Relationship (SAR):
  • Replace the nitrile group with carboxylates to reduce off-target binding to cytochrome P450 .
  • Introduce steric hindrance (e.g., methyl groups) on the benzonitrile ring to enhance kinase selectivity .
    • Crystallographic Insights: ’s triazinan-1-yl acetate derivatives show that nitroimino groups improve selectivity via hydrogen bonding to active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.